1-methyl-6-oxo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-6-oxo-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-20-14(22)5-4-12(19-20)16(24)18-10-11-6-7-17-13(9-11)21-8-2-3-15(21)23/h4-7,9H,2-3,8,10H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRQFZBTZSUIAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-6-oxo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a member of the dihydropyridazine class, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, a study evaluated various tetrahydropyrazino analogs, revealing that certain derivatives demonstrated potent cytotoxicity against breast cancer cell lines such as MDA-MB-468. The most effective compounds in this series had GI50 values below 10 µM, indicating strong growth inhibition .
| Compound ID | Cell Line | GI50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 2b | MDA-MB-468 | 2.94 | Induction of apoptosis |
| Compound 2f | MDA-MB-468 | 2.96 | Inhibition of Akt phosphorylation |
| Compound 1j | MCF-7 | 12.2 | Cell cycle arrest |
The anticancer activity of these compounds often involves the induction of apoptosis and inhibition of critical signaling pathways. For example, compounds such as 2b and 2f were shown to induce apoptosis rates comparable to established drugs like gefitinib, suggesting a potential for combination therapies . Additionally, these compounds selectively inhibited PI3Kβ, a key player in cancer cell survival and proliferation.
Study on Cytotoxicity
In a comparative study involving various derivatives, This compound was evaluated alongside other known anticancer agents. The results demonstrated that this compound exhibited superior cytotoxicity against specific cancer cell lines when compared to controls .
Flow Cytometric Analysis
Flow cytometry was utilized to analyze the apoptotic effects of selected compounds from the series. The results indicated that compounds 2b and 2f not only induced significant apoptosis but also showed a synergistic effect when combined with gefitinib. This suggests that these compounds could enhance the efficacy of existing therapies in treating resistant cancer types .
Scientific Research Applications
Research indicates that derivatives of similar compounds often exhibit significant biological activities, including:
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance, a study on related pyridazine derivatives demonstrated cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 14.34 |
| Compound B | HCT-116 (Colon) | 6.90 |
| Doxorubicin | MCF-7 | 19.35 |
These findings suggest that the compound may exhibit significant cytotoxicity, particularly against colon cancer cells, outperforming established chemotherapeutic agents like doxorubicin . The mechanism of action is believed to involve interference with cellular proliferation pathways, although further studies are required to elucidate the exact mechanisms involved.
Antimicrobial Properties
In addition to anticancer activity, preliminary studies suggest that this compound may possess antimicrobial properties. Research has shown that certain derivatives exhibit effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The efficacy was assessed using standard disc diffusion methods, revealing promising results in terms of inhibition zones compared to control agents .
Synthesis and Characterization
The synthesis of 1-methyl-6-oxo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the anticancer efficacy of several pyridazine derivatives, including the compound . The study utilized high-throughput screening methods to assess cytotoxicity across various cancer cell lines. Results indicated a strong correlation between structural modifications and increased cytotoxicity, emphasizing the importance of functional group positioning on biological activity .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential of this compound against clinically relevant pathogens. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group serves as a key reactive site:
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Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the amide bond hydrolyzes to form the corresponding carboxylic acid. This reaction is critical for derivatization strategies.
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Condensation : Reacts with primary amines in the presence of coupling agents (e.g., HATU, DCC) to form urea or thiourea derivatives .
Table 1: Amide Bond Reactions
| Reaction Type | Conditions | Reagents/Catalysts | Product | Source |
|---|---|---|---|---|
| Hydrolysis | Reflux, 6M HCl | HCl, H₂O | 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
| Amidation | RT, DMF | HATU, DIPEA | Urea derivatives |
Dihydropyridazine Ring Modifications
The 1,6-dihydropyridazine core undergoes redox and substitution reactions:
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Oxidation : Treatment with KMnO₄ oxidizes the dihydropyridazine ring to a fully aromatic pyridazine system, enhancing electron-deficient character.
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Electrophilic Substitution : The C-5 position is susceptible to halogenation (e.g., Br₂/AcOH) due to electron-rich regions from the conjugated system.
Table 2: Ring-Specific Reactions
| Reaction Type | Conditions | Reagents | Product | Source |
|---|---|---|---|---|
| Oxidation | 0°C, CHCl₃ | KMnO₄ | 1-methyl-6-oxopyridazine-3-carboxamide | |
| Bromination | RT, AcOH | Br₂ | 5-bromo-1-methyl-6-oxo derivative |
Pyrrolidinone-Pyridine Substituent Reactivity
The 2-(2-oxopyrrolidin-1-yl)pyridin-4-ylmethyl group contributes to:
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Ring-Opening : Acidic hydrolysis (H₂SO₄/H₂O) cleaves the pyrrolidinone ring, yielding a γ-aminobutyric acid (GABA) analog .
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Nucleophilic Attack : The pyridine nitrogen participates in coordination chemistry with transition metals (e.g., Pd, Cu), enabling catalytic applications .
Table 3: Substituent-Driven Reactions
| Reaction Type | Conditions | Reagents | Product | Source |
|---|---|---|---|---|
| Ring-Opening | 80°C, H₂SO₄ | H₂SO₄, H₂O | GABA-like carboxylic acid derivative | |
| Metal Complexation | RT, MeOH | Pd(OAc)₂ | Pd(II) coordination complex |
Cross-Coupling Reactions
The pyridine moiety facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings:
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Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at the pyridine C-3 position .
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Buchwald-Hartwig Amination : Forms C–N bonds with primary amines under Pd catalysis, expanding structural diversity .
Table 4: Cross-Coupling Reactions
| Reaction Type | Conditions | Reagents | Product | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | 100°C, DME | Pd(PPh₃)₄, K₂CO₃ | 3-arylpyridine derivative | |
| Buchwald-Hartwig | 120°C, toluene | Pd₂(dba)₃, Xantphos | Aminated pyridine analog |
Photochemical and Thermal Stability
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Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the dihydropyridazine ring, forming nitroso intermediates .
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Thermal Rearrangement : Heating above 150°C promotes lactam-to-lactone rearrangement via intramolecular cyclization .
Biological Activity Modulation
While not a direct chemical reaction, structural modifications correlate with pharmacological effects:
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Methylation : N-methylation of the pyrrolidinone nitrogen enhances blood-brain barrier permeability .
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Chlorination : Introducing Cl at the pyridine C-6 position increases kinase inhibition potency.
Key Research Findings:
-
Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating for amidation .
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Hydrogen-bonding networks in the crystal lattice (source ) stabilize intermediates during hydrolysis.
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The twisted conformation between pyridazine and pyridine rings (dihedral angle ≈88°) sterically hinders electrophilic attacks at C-4.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped based on shared pharmacophores, including pyridazine carboxamides, pyrrolidinone derivatives, and hybrid systems. Below is a comparative analysis:
Pyridazine Carboxamide Derivatives
Key Differences :
- The methyl group at the 1-position of the pyridazine ring may improve metabolic stability compared to unmethylated analogs .
Pyrrolidinone-Containing Compounds
Research Findings and Mechanistic Insights
- Electron-Withdrawing Effects : The 2-oxopyrrolidin-1-yl group may enhance electron-deficient character at the pyridazine core, favoring interactions with catalytic lysine or arginine residues in enzymes .
- Metabolic Stability : Methylation at the pyridazine 1-position likely reduces oxidative metabolism, a common issue in unmethylated dihydropyridazines .
Q & A
Q. Optimization Strategies :
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to maximize yield .
- Purification : Use of preparative HPLC or recrystallization (e.g., from ethanol/water mixtures) to isolate high-purity product .
Q. Example Reaction Parameters :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Hydrazine hydrate, EtOH, reflux | 65–70 | 90–95 |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–60 | 85–90 |
| 3 | EDCI, HOBt, DCM, RT | 75–80 | ≥98 |
What spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
Q. Basic Research Focus
Q. Example Data :
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 7.25 (d, J=5.1 Hz, pyridazine H4), δ 3.45 (s, N-CH3) |
| X-ray | Dihedral angle: 12.3° between pyridazine and pyridine rings |
How can computational modeling predict the binding mode of this compound to biological targets like kinases or proteases?
Q. Advanced Research Focus
- Molecular Docking (AutoDock, Glide) : Screen against kinase ATP-binding pockets (e.g., EGFR, CDK2) using the pyrrolidinone group as a hinge-binding motif .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
- Free Energy Calculations (MM/PBSA) : Rank binding affinities (ΔG ~ -8 to -10 kcal/mol for kinase targets) .
Q. Key Findings :
- The pyridazine carboxamide forms hydrogen bonds with catalytic lysine residues.
- Pyrrolidinone substituent enhances hydrophobic interactions in the ATP pocket .
What strategies can resolve discrepancies between in vitro enzymatic inhibition data and in vivo pharmacokinetic profiles for this compound?
Q. Advanced Research Focus
- Metabolite Identification (LC-MS/MS) : Detect phase I/II metabolites (e.g., hydroxylation at the pyridazine ring) that reduce activity .
- Plasma Protein Binding Assays : Measure free fraction (e.g., >90% bound to albumin) to adjust dose-response models .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate hepatic clearance and tissue distribution data to predict in vivo efficacy .
Q. Example Workflow :
In vitro IC₅₀ : 50 nM (kinase X).
In vivo T₁/₂ : 2.1 h (mouse).
Adjustment : Prodrug derivatization of the carboxamide to improve bioavailability .
What safety protocols are recommended when handling this compound in laboratory settings?
Q. Basic Research Focus
- Engineering Controls : Use fume hoods for weighing and reactions .
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated containers .
Q. Exposure Mitigation :
| Scenario | Action |
|---|---|
| Inhalation | Move to fresh air; monitor for respiratory distress . |
| Skin Contact | Wash with soap/water for 15 minutes . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
